molecular formula C10H12O3 B1676428 Methyl 4-ethoxybenzoate CAS No. 23676-08-6

Methyl 4-ethoxybenzoate

Cat. No.: B1676428
CAS No.: 23676-08-6
M. Wt: 180.20 g/mol
InChI Key: RNHXTCZZACTEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethoxybenzoate (CAS: 23676-08-6) is an aromatic ester with the molecular formula C₁₀H₁₂O₃. It is characterized by a benzoate backbone substituted with a methoxy group at the ester position and an ethoxy group at the para position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and materials science. Its synthesis involves esterification reactions, such as the condensation of 4-ethoxybenzoic acid with methanol under acidic conditions, as demonstrated in laboratory preparations . Commercial availability is confirmed by suppliers like Fluorochem, offering 98% purity for research applications .

Properties

IUPAC Name

methyl 4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHXTCZZACTEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178344
Record name Methyl 4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23676-08-6
Record name Methyl 4-ethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23676-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-ethoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023676086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23676-08-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-ethoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of Methylparaben with Diethyl Sulfate

The most widely documented method for synthesizing methyl 4-ethoxybenzoate involves the O-alkylation of methylparaben using diethyl sulfate. This approach, reported by Periyasamy and Subbiah (2018), achieves a yield of 99.64% under optimized conditions.

Reaction Procedure

A stirred solution of methylparaben (0.100 kg, 0.657 mol) in 2-butanone (700 mL) is treated with diethyl sulfate (0.152 kg, 0.98 mol) and potassium carbonate (0.181 kg, 1.31 mol). The mixture is heated to 78–80°C for 2 hours, followed by isolation via standard workup procedures.

Table 1: Reaction Parameters for Diethyl Sulfate Alkylation
Parameter Value
Methylparaben 0.657 mol
Diethyl sulfate 0.98 mol (1.5 eq)
Potassium carbonate 1.31 mol (2.0 eq)
Solvent 2-butanone (700 mL)
Temperature 78–80°C
Reaction time 2 hours
Yield 99.64%

Mechanistic Insights

The reaction proceeds via nucleophilic substitution (SN2), where the hydroxyl group of methylparaben is deprotonated by potassium carbonate, forming a phenoxide ion. This intermediate attacks the electrophilic ethyl group of diethyl sulfate, yielding this compound and sulfuric acid as a byproduct. The use of 2-butanone as a solvent enhances reactant solubility while minimizing side reactions.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like 2-butanone are preferred due to their ability to stabilize ionic intermediates without participating in side reactions. Alternatives such as acetone or dimethylformamide (DMF) may reduce reaction efficiency due to higher boiling points or undesired solvation effects.

Stoichiometric Ratios

A 1.5:1 molar ratio of diethyl sulfate to methylparaben ensures complete conversion, while excess potassium carbonate (2.0 eq) neutralizes generated sulfuric acid, preventing ester hydrolysis.

Temperature and Time

Maintaining 78–80°C for 2 hours balances reaction rate and product stability. Lower temperatures prolong the reaction, while higher temperatures risk decomposition of the ethoxy product.

Industrial Scalability Considerations

Scaling this synthesis requires addressing the exothermic nature of the alkylation step. Large-scale reactors equipped with efficient cooling and mixing systems are essential to maintain temperature control. Continuous distillation units can recover 2-butanone for reuse, improving cost-effectiveness.

Comparative Analysis of Alternative Routes

While esterification of 4-ethoxybenzoic acid with methanol is theoretically feasible, this method is less practical due to the limited commercial availability of 4-ethoxybenzoic acid. Transesterification routes using ethyl 4-hydroxybenzoate and methyl iodide have been explored but offer no significant yield advantages over the diethyl sulfate method.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Synthesis of Pharmaceutical Compounds
Methyl 4-ethoxybenzoate plays a significant role in the synthesis of several important pharmaceutical agents:

  • Gefitinib : This compound is a potent ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) and HER-2 kinases, used primarily for treating chemoresistant non-small cell lung cancer (NSCLC). The synthesis involves multiple steps, including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions. Overall yields can reach up to 37.4%.
  • Apricoxib : Another notable compound synthesized from this compound is apricoxib, which acts as a selective cyclooxygenase inhibitor. This compound is significant in pain management and inflammation control.
  • Quinazolines : this compound is also utilized in the production of quinazolines, a class of heterocyclic compounds known for their diverse biological activities. These compounds have been studied for their potential in treating various diseases due to their pharmacological properties.

Fragrance Industry

This compound's pleasant aroma makes it suitable for use in the fragrance industry. It is often incorporated into perfumes and other scented products, enhancing their olfactory appeal. Its stability and compatibility with other fragrance components contribute to its widespread use.

Ethnobotanical Research

In ethnobotany, this compound has been identified in traditional medicine practices, particularly among orchids of the Neotropical subtribe Maxillariinae. These plants are utilized for various health conditions, indicating the compound's potential therapeutic applications derived from natural sources .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameChemical FormulaUnique Features
Methyl benzoateC8H8O2Commonly used as a solvent
Ethyl 4-methoxybenzoateC10H12O3Contains a methoxy group instead of ethoxy
Ethyl 4-ethoxybenzoateC11H14O3Similar structure but has an ethyl group
Methyl 4-methylbenzoateC9H10O3Contains a methyl group; used in organic synthesis

This table highlights how this compound stands out due to its specific functional groups and applications across various fields.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • A study on its use in synthesizing quinazolines demonstrated its effectiveness in creating compounds with significant biological activity, underscoring its relevance in medicinal chemistry.
  • Research involving gefitinib synthesis illustrated a novel synthetic route that enhanced yield efficiency, showcasing the compound's utility in developing anticancer drugs.

Mechanism of Action

The mechanism of action of methyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound can act as a substrate for these enzymes, leading to the formation of 4-ethoxybenzoic acid and methanol. The pathways involved in these reactions are typically part of broader metabolic processes in biological systems .

Comparison with Similar Compounds

Ethyl 4-Ethoxybenzoate

Structural Relationship: Ethyl 4-ethoxybenzoate differs by replacing the methyl ester group with an ethyl ester (C₂H₅ vs. CH₃). This minor structural variation significantly impacts applications and bioactivity.

Key Differences :

  • Applications: Ethyl 4-ethoxybenzoate is a major component in pharmaceutical synthesis, serving as an intermediate for drugs and agrochemicals. It is also detected in plant extracts (e.g., Tabebuia impetiginosa), highlighting its natural occurrence . Methyl 4-ethoxybenzoate lacks reported natural sources and is predominantly a laboratory reagent .
  • Biological Activity: Ethyl 4-ethoxybenzoate exhibits antimicrobial, antioxidant, and anti-inflammatory properties, validated in studies using Staphylococcus aureus and human lymphocytes . No comparable bioactivity is documented for the methyl derivative.
  • Market Dynamics: The ethyl ester dominates industrial demand, with a projected market size exceeding $100 million by 2025 (CAGR: 4–6%) due to pharmaceutical and cosmetic applications .

Physical Properties :

Property This compound Ethyl 4-Ethoxybenzoate
Molecular Weight (g/mol) 180.20 194.23
Phase Transition (°C) Not reported Melting point: ~25–30 (extracted from plant matrices)
Solubility Soluble in THF, DCM Soluble in polar solvents (e.g., ethyl acetate)

Alkoxy-Substituted Benzoate Esters

A series of 4-alkoxyphenyl benzoates (e.g., 4-methoxy, 4-propoxy, 4-butoxy) were synthesized and analyzed for phase behavior :

Phase Transition Data :

Compound Phase Transition (°C) ΔH (kJ/mol)
4-Hydroxyphenyl 4-methoxybenzoate 79.84 1.31
4-Hydroxyphenyl 4-ethoxybenzoate 81.48 2.19
4-Hydroxyphenyl 4-propoxybenzoate Higher transitions Not reported

Trends :

  • Longer alkoxy chains (e.g., propoxy, butoxy) increase melting points and enthalpy changes, suggesting enhanced intermolecular interactions .
  • Methyl and ethyl derivatives exhibit lower phase transitions, favoring liquid crystalline applications.

Functionalized Benzoate Derivatives

Methyl 4-Acetamido-2-Hydroxybenzoate :

  • Features acetamido and hydroxy substituents, enabling use in drug precursor synthesis (e.g., anti-inflammatory agents) .
  • Contrasts with this compound’s simpler structure and lack of bioactive substituents.

Methyl 4-(Trimethylsilyl)benzoate :

  • Incorporates a silyl group, enhancing stability for organometallic reactions .
  • Highlights how substituent choice tailors reactivity, unlike the ethoxy group’s electronic effects.

This compound :

  • Synthesized via esterification of 4-ethoxybenzoic acid with methanol, yielding >95% purity .
  • Limited to small-scale research due to specialized applications.

Ethyl 4-Ethoxybenzoate :

  • Produced via microbial extraction or chemical synthesis (e.g., Fujifilm Wako Pure Chemical Corporation).
  • High-purity grades (≥98%) dominate pharmaceutical manufacturing .

Biological Activity

Methyl 4-ethoxybenzoate (CAS Number: 23676-08-6) is an organic compound classified as an ester, with the molecular formula C10H12O3C_{10}H_{12}O_3. This compound features a para-ethoxy group attached to a benzoate moiety, contributing to its unique properties and applications in various fields, particularly in medicinal chemistry and organic synthesis.

  • Molecular Weight : 180.2 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in alcohol and ether; insoluble in water

Synthesis

This compound can be synthesized through several methods, including:

  • Alkylation of Methylparaben :
    • Reacting methylparaben with diethyl sulfate in the presence of potassium carbonate.
    • Typical yield: 99.64% .
  • Preparation of 4-Ethoxybenzoic Acid :
    • Reacting with aluminum tribromide .

Pharmacological Applications

This compound has been linked to several significant biological activities:

  • Anticancer Activity :
    • It is involved in the synthesis of gefitinib, a selective inhibitor of epidermal growth factor receptor (EGFR) and HER-2 kinases, which is used for treating chemoresistant non-small cell lung cancer (NSCLC) .
  • Cyclooxygenase Inhibition :
    • The compound is also used in the preparation of apricoxib, a selective cyclooxygenase inhibitor, indicating its potential role in anti-inflammatory therapies .
  • Synthesis of Quinazolines :
    • This compound is utilized in synthesizing quinazolines, compounds recognized for their diverse biological activities, including antimicrobial and anticancer properties .

Toxicological Profile

Research on the toxicological effects of this compound remains limited, but preliminary assessments suggest it does not exhibit significant genotoxicity or mutagenicity under standard testing conditions. For example, similar compounds have shown no mutagenic effects in the Ames test . However, further studies are necessary to establish a comprehensive safety profile.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an enzyme inhibitor. Specifically, its structural characteristics allow it to interact with various biological targets, potentially modulating pathways associated with cancer and inflammation.

StudyFindings
SIRT2 InhibitionThis compound has demonstrated the ability to inhibit SIRT2 activity, which is crucial for cellular metabolism and aging processes .
Anticancer MechanismsInvestigations into its role in synthesizing gefitinib reveal its significance in targeting cancer cell pathways .

Q & A

Q. What are the optimized synthesis protocols for Methyl 4-ethoxybenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4-ethoxybenzoic acid with methanol under acidic catalysis. Key steps include:

  • Reagent selection : Use of dehydrating agents (e.g., H₂SO₄) to drive esterification to completion.
  • Temperature control : Reactions are often conducted under reflux (60–80°C) to balance reaction rate and side-product minimization.
  • Purification : Column chromatography or recrystallization is employed to achieve >95% purity. Yields range from 40–50% under standard conditions, but microwave-assisted synthesis can improve efficiency .
  • Characterization : IR spectroscopy confirms ester C=O stretches (~1710 cm⁻¹), while ¹H NMR identifies ethoxy (δ 1.3–1.5 ppm, triplet) and methyl ester (δ 3.8–3.9 ppm, singlet) groups .

Q. Which analytical techniques are critical for characterizing this compound and validating purity?

  • Spectroscopy :
    • IR : Detects functional groups (e.g., ester C=O, aromatic C-H).
    • NMR : ¹³C NMR resolves aromatic carbons (δ 160–165 ppm for ester carbonyl) and ethoxy/methyl substituents.
  • Chromatography :
    • HPLC : Quantifies purity (>97%) and identifies byproducts.
    • TLC : Monitors reaction progress using silica gel plates and UV visualization.
  • Mass Spectrometry : High-resolution MS (e.g., Orbitrap) confirms molecular ion [M+H]⁺ at m/z 180.20 .

Q. What are the common chemical reactions and stability considerations for this compound?

  • Hydrolysis : Under basic conditions (NaOH/EtOH), the ester cleaves to 4-ethoxybenzoic acid. Acidic hydrolysis is slower but feasible.
  • Nucleophilic substitution : The ethoxy group can undergo substitution with strong nucleophiles (e.g., amines) at elevated temperatures.
  • Photostability : The aromatic ring is susceptible to UV-induced degradation; storage in amber vials is recommended.
  • Thermal stability : Decomposes above 200°C, requiring inert atmospheres for high-temperature reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?

Comparative studies with analogs (e.g., Methyl 4-ethoxy-2,6-difluorobenzoate) reveal:

  • Fluorine substitution : Enhances lipophilicity (LogP increase by ~0.5), improving membrane permeability in cellular assays.
  • Biological activity : Difluoro analogs show 2–3× higher antimicrobial activity (MIC = 8 µg/mL vs. 16 µg/mL for parent compound) due to enhanced electron-withdrawing effects.
  • SAR insights : Meta-substitutions reduce steric hindrance, favoring enzyme binding (e.g., COX-2 inhibition) .

Q. What mechanistic insights explain the reactivity of this compound in enzyme-catalyzed reactions?

  • Esterase interactions : Kinetic studies (Lineweaver-Burk plots) show competitive inhibition (Ki = 12 µM) with porcine liver esterase, attributed to the ethoxy group’s steric bulk.
  • Metabolic pathways : In vitro hepatic microsomal assays indicate demethylation as the primary metabolic route, forming 4-ethoxybenzoic acid.
  • Computational modeling : DFT calculations predict transition-state stabilization via hydrogen bonding between the ethoxy oxygen and catalytic serine residues .

Q. How is this compound utilized as a precursor in drug development?

  • Scaffold for analogs : Used to synthesize hydrazone derivatives (e.g., hydrazinylidene-methyl benzoates) with anti-inflammatory IC₅₀ values of 0.8–2.5 µM.
  • Prodrug design : The methyl ester enhances bioavailability; hydrolysis in vivo releases active carboxylic acid metabolites.
  • Targeted delivery : Conjugation with nanoparticles (e.g., PLGA) improves tumor accumulation in murine models, reducing systemic toxicity .

Methodological Considerations

  • Synthetic optimization : Use DoE (Design of Experiments) to evaluate solvent polarity, catalyst loading, and temperature effects on yield .
  • Data contradiction resolution : Conflicting bioactivity results may arise from impurity profiles; validate via orthogonal analytical methods (e.g., LC-MS vs. NMR) .
  • Advanced applications : Combine X-ray crystallography (for solid-state structure) with molecular dynamics simulations to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-ethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-ethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.